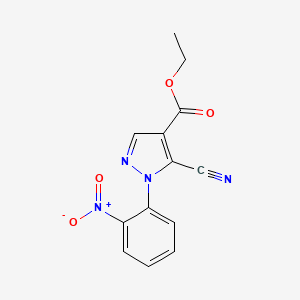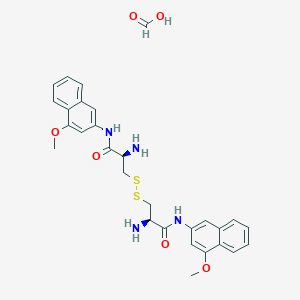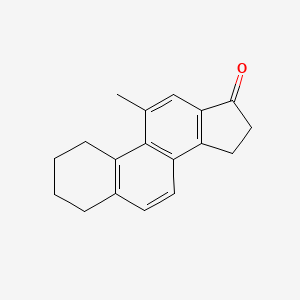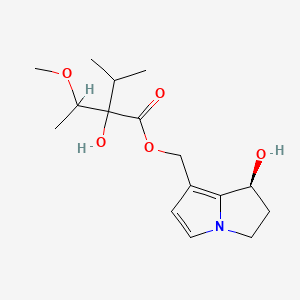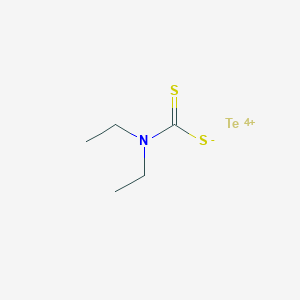
Lead sulfate tribasic
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Lead sulfate tribasic can be synthesized through the reaction of lead oxide (PbO) and lead sulfate (PbSO₄) in the presence of water. One common method involves adding β-PbO to deionized water at a controlled temperature, followed by the addition of PbSO₄ . The reaction is typically carried out at 30°C, resulting in the formation of elongated 3BS plates .
Industrial Production Methods: In industrial settings, this compound is produced by mixing lead oxide with water and adding a small amount of acetic acid. Sulfuric acid is then added to the mixture under stirring conditions . The slurry is dried and crushed to obtain the final product .
化学反应分析
Types of Reactions: Lead sulfate tribasic undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as hydrogen or carbon monoxide.
Substitution: this compound can undergo substitution reactions with other sulfates or oxides under specific conditions.
Major Products Formed: The major products formed from these reactions include different lead oxides and sulfates, depending on the reaction conditions and reagents used .
科学研究应用
Lead sulfate tribasic has a wide range of applications in scientific research:
Biology: While not commonly used in biological research, its derivatives may have applications in studying lead toxicity and its effects on biological systems.
Medicine: this compound is not typically used in medicine due to its toxicity.
Industry: It is extensively used in the production of lead-acid batteries, where it serves as a negative active material.
作用机制
The mechanism by which lead sulfate tribasic exerts its effects is primarily related to its role in lead-acid batteries. In these batteries, this compound acts as a negative active material, facilitating the conversion of active materials into metallic lead during the discharge cycle . This process involves the reduction of lead sulfate to lead and the oxidation of lead to lead dioxide during the charging cycle .
相似化合物的比较
Lead(II) sulfate (PbSO₄): A simpler sulfate of lead used in similar applications but with different properties.
Tetrabasic lead sulfate (PbSO₄·4PbO): Another lead sulfate compound used in lead-acid batteries with distinct structural and functional characteristics.
Lead monoxide (PbO): Used as a precursor in the synthesis of lead sulfate tribasic and other lead compounds.
Uniqueness: this compound is unique due to its specific crystal structure and its ability to improve the performance and uniformity of lead-acid batteries . Its synthesis from lead oxide and lead sulfate also makes it a valuable compound in industrial applications .
属性
分子式 |
H3O7P3PbS |
|---|---|
分子量 |
447 g/mol |
IUPAC 名称 |
lead(2+);oxophosphane;sulfate |
InChI |
InChI=1S/H2O4S.3HOP.Pb/c1-5(2,3)4;3*1-2;/h(H2,1,2,3,4);3*2H;/q;;;;+2/p-2 |
InChI 键 |
VXNANVUYLHGSMQ-UHFFFAOYSA-L |
规范 SMILES |
[O-]S(=O)(=O)[O-].O=P.O=P.O=P.[Pb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


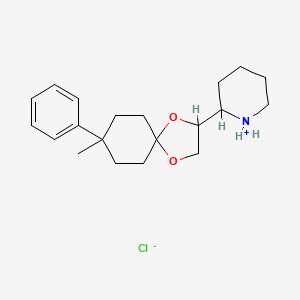
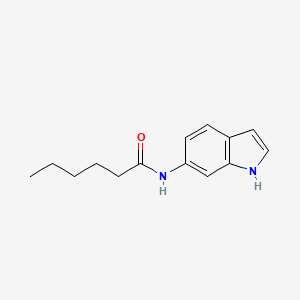

![7H-Dibenz[f,ij]isoquinolin-7-one, 4-(cyclohexylamino)-2-methyl-](/img/structure/B13742814.png)
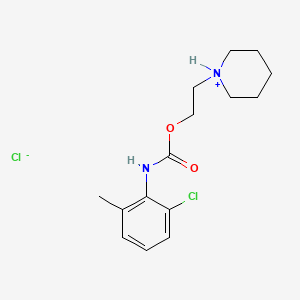
![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)
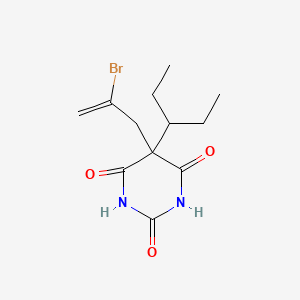
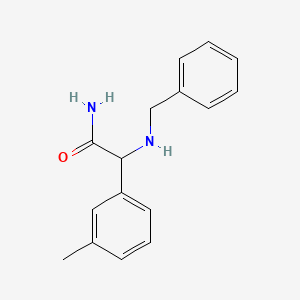
![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)
